2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-2-31-16-8-14-26-24(30)20-21-23(28-19-12-7-6-11-18(19)27-21)29(22(20)25)15-13-17-9-4-3-5-10-17/h6-7,9,11-12H,2-5,8,10,13-16,25H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDPNEIVJVULMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (hereafter referred to as Compound A ) is a novel molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its unique structural features, which include:
- A pyrroloquinoxaline core.
- An amino group that enhances its solubility and potential interaction with biological targets.
- An ethoxypropyl side chain that may influence pharmacokinetics.
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : Preliminary studies suggest that Compound A may inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Modulation of Neurotransmitter Receptors : There is evidence indicating that Compound A interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering neuroprotective effects.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with Compound A:
| Effect | Description |
|---|---|
| Anticancer Activity | Demonstrated cytotoxicity against various cancer cell lines in vitro. |
| Neuroprotective Properties | Potential to protect neuronal cells from apoptosis in experimental models. |
| Anti-inflammatory Effects | Exhibits reduction in inflammatory markers in animal models of inflammation. |
Case Studies
Several studies have investigated the biological activity of Compound A:
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, Compound A was tested against human breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Neuroprotection : Another study demonstrated that Compound A provided neuroprotective effects in a rat model of ischemic stroke. The compound reduced infarct size and improved neurological scores compared to controls, suggesting its potential for treating stroke-related damage .
- Anti-inflammatory Properties : Research published in Pharmacology Reports indicated that Compound A significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced inflammation models, highlighting its anti-inflammatory potential .
Scientific Research Applications
Anticancer Properties
Research indicates that pyrroloquinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that it showed notable growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM. The mechanism of action may involve the inhibition of specific signaling pathways associated with cancer proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. It exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have documented the biological effects of similar pyrroloquinoxaline compounds:
- Study on Anticancer Efficacy : A comparative study on pyrroloquinoxaline derivatives highlighted that modifications in the side chains significantly influenced their anticancer activity, showing that compounds with thiophene moieties exhibited enhanced potency against cancer cell lines compared to their non-thiophene counterparts.
- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups treated with vehicle solutions, indicating its potential efficacy as an anti-inflammatory treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
